Methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This class of compounds has garnered significant attention due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in question features a methyl ester functional group and a methoxy-substituted phenyl group, which contribute to its unique chemical behavior and potential biological activity.
The compound can be synthesized using various methodologies that involve the functionalization of the pyrazolo[3,4-b]pyridine scaffold. This scaffold is known for its presence in numerous bioactive molecules, making it a target for synthetic chemists aiming to develop new therapeutic agents.
Methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is classified as:
The synthesis of methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be achieved through several synthetic routes. One effective method involves the palladium-catalyzed carbonylation reaction. This approach allows for the introduction of various functional groups while maintaining high yields and selectivity.
For example, a recent study demonstrated the use of palladium-catalyzed aminocarbonylation to produce structurally diverse pyrazolo[3,4-b]pyridine derivatives with excellent yields (up to 99%) by varying the reaction conditions such as catalyst loading and reaction time .
The molecular structure of methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate features:
The compound's structural characteristics can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into bond lengths, angles, and spatial orientation of substituents within the molecule.
Methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions typical for esters and heterocycles:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with the substituents on the pyrazolo[3,4-b]pyridine ring.
The mechanism of action for compounds like methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate often involves interaction with biological targets such as enzymes or receptors.
Research indicates that pyrazolo[3,4-b]pyridines may act as kinase inhibitors or modulate signaling pathways relevant to cancer progression or inflammatory responses . The specific binding interactions can be elucidated through molecular docking studies and kinetic assays.
Relevant analyses include thermal stability assessments and solubility tests to determine practical handling conditions for laboratory use.
Methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is being investigated for various scientific uses:
Research continues to explore the full potential of this compound within medicinal chemistry and related fields.
The pyrazolo[3,4-b]pyridine core represents a privileged scaffold in medicinal chemistry due to its role as a purine bioisostere. This nitrogen-rich heterocycle mimics the hydrogen-bonding capacity and π-electron distribution of endogenous purines, enabling targeted interactions with ATP-binding sites of kinases and nucleotide-binding proteins. The specific compound methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1011359-93-5) exemplifies strategic bioisosteric design, where the 3-methoxyphenyl moiety at C6 and methyl ester at C4 create vector-specific pharmacophore elements. This molecular architecture permits selective engagement with diverse biological targets, including tropomyosin receptor kinases (TRKs) and PIM-1 kinases, while maintaining favorable physicochemical properties [1] [3] [5]. Recent computational analyses confirm its enhanced binding entropy compared to purine-based counterparts due to hydrophobic burial of the 3-methyl group on the pyrazole ring [9].
The therapeutic exploration of pyrazolo[3,4-b]pyridines evolved from early antimicrobial derivatives (1970s-1990s) to contemporary kinase-focused agents. The 2007 discovery of pyrazolopyridine-based PIM-1 kinase inhibitors (e.g., compound 11, IC₅₀ = 1.77 µM) demonstrated the scaffold's potential in oncology drug discovery [7]. This breakthrough stimulated targeted derivatization programs focusing on C4, C6, and N1 positions to optimize target affinity and pharmacokinetic profiles. The emergence of methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate represents a strategic advancement, where:
The pharmacological profile of pyrazolo[3,4-b]pyridines exhibits extraordinary sensitivity to positional substituent effects:
Table 1: Impact of Substituents on Pyrazolo[3,4-b]Pyridine Bioactivity
Position | Substituent | Target Influence | Key Property Changes |
---|---|---|---|
C6 | 3-Methoxyphenyl | TRK inhibition ↑, PIM-1 affinity ↑ | Enhanced π-stacking, moderate logP (~3.2) |
C6 | 4-Methoxyphenyl* | sGC stimulation ↑, AMPK inhibition ↑ | Altered dipole moment (Δδ = 1.7 D) |
C4 | CO₂CH₃ | Metabolic stability ↑, plasma hydrolysis susceptibility | Polar surface area (PSA = 65 Ų) |
N1 | Methyl | CYP450 interactions ↓, TRK selectivity ↑ | Blocked N-demethylation pathway |
C3 | Methyl | Membrane permeability ↑, P-gp efflux ↓ | Increased logD₇.₄ (1.8 vs. 1.2 for H-analogue) |
(Comparative analogue: CAS 1011371-10-0) [1] [4] [8]
Crucially, the 3-methoxyphenyl isomer demonstrates superior kinase binding entropy (ΔΔG = -2.3 kcal/mol) over the 4-isomer due to orthogonal dipole alignment in TRK’s hinge region. This exemplifies how minor positional differences dramatically alter target engagement profiles [1] [9].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0